molecular formula C10H13NO2 B11792479 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

Cat. No.: B11792479
M. Wt: 179.22 g/mol
InChI Key: CSQRMTNUWYLAQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is a chiral amino alcohol featuring a fused 2,3-dihydrobenzofuran moiety. This structural motif combines a benzene ring fused with a furan ring system, imparting rigidity and unique electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2

InChI Key

CSQRMTNUWYLAQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with amino alcohols under acidic or basic conditions . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides. Typical conditions involve polar aprotic solvents and mild bases:

Reagents/ConditionsProductKey CharacteristicsReference
Methyl iodide, acetic acid, RTNN-Methyl-2-amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol $$Selective NN-alkylation
Ethyl bromoacetate, NaHCO₃, DMFEthyl NN-(2-hydroxyethyl)glycinate derivativeEster-functionalized side chain

Mechanism : The amine attacks the electrophilic carbon of the alkyl halide via an SN2S_N2 pathway. Steric hindrance from the dihydrobenzofuran ring directs substitution to the terminal amine.

Acylation Reactions

Acylation of the amine group is achieved using acyl chlorides or anhydrides under basic conditions:

Reagents/ConditionsProductYieldReference
Acetyl chloride, NaOH, CH₂Cl₂NN-Acetyl-2-amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol $$~75%
Benzoyl chloride, pyridine, THFNN-Benzoylated derivative~68%

Side Reactions : Competing esterification of the ethanol group is minimized in anhydrous conditions.

Oxidation Reactions

The ethanol moiety is oxidized to a ketone under acidic or strongly oxidative conditions:

Reagents/ConditionsProductSelectivityReference
KMnO₄, H₂SO₄, 60°C2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanoneHigh
CrO₃, acetone, 0°CSame as aboveModerate

Mechanism : Acidic conditions protonate the hydroxyl group, facilitating oxidation via a cyclic chromate intermediate.

Cyclization Reactions

Intramolecular dehydration forms fused heterocycles. Acid catalysis is critical:

Reagents/ConditionsProductKey FeatureReference
H₂SO₄, reflux, 12 h8a-Amino-3,4-dihydro-2H-benzo furo[3,2-b]oxepineSix-membered oxepine ring
PTSA, toluene, Dean-Stark trap2,3-Dihydrofuro[2,3-f]quinoline derivativeAza-annulation with aromatization

Kinetics : Ring size depends on reaction temperature and acid strength. Higher temperatures favor larger rings.

Reduction Reactions

Selective reduction of intermediates (e.g., ketones) is achievable:

Reagents/ConditionsSubstrateProductReference
NaBH₄, MeOH, 0°C2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanoneReduced to secondary alcohol
H₂, Pd/C, EtOAcNN-Benzoylated derivativeDebenzoylation + ketone reduction

Cycloaddition and Annulation

The dihydrobenzofuran core participates in [4+4] annulation with phthalides:

Reagents/ConditionsPartnerProductReference
Sulfonylphthalide, Cs₂CO₃, THF4-Oxo-4H-benzo furo[3,2-d]oxepineEight-membered lactone fused to benzofuran

Mechanism : Base-induced enolate formation triggers nucleophilic attack on the phthalide, followed by cyclization.

Other Notable Reactions

  • Esterification : Ethanol group reacts with acetyl chloride to form ethyl acetate derivatives (yield: ~60%).

  • Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) yields imine-linked hybrids .

Key Mechanistic Insights

  • Steric Effects : The dihydrobenzofuran ring restricts reactivity at the 3-position, favoring substitutions at the terminal amine.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation/acylation rates by stabilizing transition states.

  • Acid Catalysis : Protic acids (H₂SO₄) facilitate dehydration/cyclization by lowering activation energy for water elimination.

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in tumor growth and bacterial infections .

Comparison with Similar Compounds

Key Observations:

In contrast, the dihydrobenzofuran group in the target compound introduces rigidity and π-electron density, which may improve binding selectivity in receptor interactions. Bulkiness: The tetramethylbutylphenoxy group in ’s compound contributes to high steric hindrance, likely reducing solubility in aqueous media but improving stability against enzymatic degradation .

Functional Group Positioning: The (1R)-stereochemistry of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol () highlights the importance of chirality in pharmacological activity, a factor that would also apply to the target compound’s stereoisomers .

Physicochemical and Functional Differences

Solubility and Stability:

  • Hydrogen Bonding : The ethoxy chain in ’s compound introduces additional oxygen atoms, enhancing water solubility (logS ≈ -3.5 estimated) compared to halogenated analogs . The dihydrobenzofuran ring in the target compound may reduce solubility due to hydrophobicity but increase thermal stability.

Pharmacological Implications (Inferred):

  • Halogenated Derivatives : Bromine and fluorine substituents (Evidences 1 and 3) are common in drug design for modulating bioavailability and target affinity. For example, bromine’s heavy atom effect could enhance X-ray crystallography utility in structure-activity studies .
  • Dihydrobenzofuran Advantage: The fused ring system in the target compound may mimic natural product scaffolds (e.g., coumaranones), offering advantages in CNS drug design due to improved blood-brain barrier penetration compared to bulky substituents like tetramethylbutylphenoxy .

Biological Activity

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is an organic compound with notable structural features that contribute to its potential biological activity. With the molecular formula C10H13NO2C_{10}H_{13}NO_2 and a molecular weight of 179.22 g/mol, this compound contains an amino group and a dihydrobenzofuran moiety, which are pivotal in its interactions with biological systems . This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways, particularly in cancer biology.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with pain and inflammation .
  • Hydrogen Bonding and Hydrophobic Interactions : The structural complexity allows for effective binding to biological targets through hydrogen bonding and hydrophobic interactions, enhancing its reactivity.

Therapeutic Applications

Research indicates that derivatives of this compound are being evaluated for several therapeutic applications:

  • Neurological Disorders : Its potential as a therapeutic agent in treating conditions such as neuropathic pain has been highlighted in various studies. For instance, compounds derived from this structure have been shown to act as selective agonists for cannabinoid receptors, which are implicated in pain modulation .
  • Cancer Treatment : There is growing interest in the anti-tumor properties of this compound. Studies have revealed that it can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzofuran derivatives (including this compound) against human ovarian cancer cell lines. The findings indicated significant inhibition of cell growth with IC50 values ranging from 10 μM to 12 μM for the most active compounds .

Case Study 2: Neuropathic Pain Model

In an experimental model using Sprague Dawley rats treated with paclitaxel to induce neuropathy, compounds derived from this compound were administered. The results showed a marked reduction in mechanical allodynia, suggesting effective pain relief properties linked to cannabinoid receptor activation .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanolAdditional hydroxyl groupEnhanced solubility; potential anti-tumor properties
6-Hydroxy-2,3-dihydrobenzofuranHydroxyl group presentImproved hydrogen bonding; possible anti-inflammatory effects
2,3-DihydrobenzofuranLacks functional groupsLess reactive; limited biological activity

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs .

Q & A

Q. Table 1. Synthetic Routes Comparison

MethodYield (%)Key Reagents/ConditionsReference
Organobromide Coupling65–75K₂CO₃, acetone, reflux
Biocatalytic Synthesis80–85HNL enzyme, pH 5.5, 25°C

Q. Table 2. Chiral HPLC Conditions

ColumnMobile PhaseRetention Time (min)Reference
Chiral CD-PhHexane/IPA (90:10)12.3 (R), 14.7 (S)
Phenomenex Lux Amylose-2CO₂/MeOH (70:30)8.2 (R), 9.5 (S)

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